2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide
Description
Properties
IUPAC Name |
2-oxo-N-propan-2-ylchromene-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-8(2)13-18(15,16)10-5-3-9-4-6-12(14)17-11(9)7-10/h3-8,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTBFSUEQMUTON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)C=CC(=O)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with isopropylamine and sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques also ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation. By targeting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide and related chromene derivatives:
*Calculated based on molecular formulas.
Key Comparisons:
Sulfonamide vs. Amide/Carboxamide: Sulfonamides exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15–17), enhancing hydrogen-bond donor capacity . This property may improve crystallinity or intermolecular interactions in solid-state applications.
Sulfonamide vs. Sulfonate Ester :
- Sulfonate esters (e.g., 4-fluorobenzenesulfonate ) are more hydrolytically labile than sulfonamides, limiting their utility in aqueous environments. Sulfonamides, by contrast, offer greater stability and drug-likeness.
Optoelectronic Properties: Diethylamino-substituted chromenes (e.g., 7-(diethylamino)-2-oxo derivatives ) exhibit strong fluorescence due to electron-donating groups, whereas the sulfonamide group in the target compound may redshift absorption/emission spectra via electron-withdrawing effects.
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing : Sulfonamides often form robust hydrogen-bonded networks. For example, 4-methyl-2-oxo-2H-chromen-7-yl sulfonate forms intermolecular C–H···O and π-π interactions , whereas the target compound’s sulfonamide group may engage in N–H···O and S–O···H bonds, as predicted by graph-set analysis .
- Software Tools : Programs like SHELX and Mercury are critical for resolving such structures, particularly for analyzing hydrogen-bonding patterns and molecular packing.
Biological Activity
2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Biological Activity Overview
The compound has been investigated for several biological activities:
- Antimicrobial Activity : Exhibits significant activity against various pathogens.
- Antiviral Properties : Shows potential in inhibiting viral replication.
- Anticancer Effects : Induces apoptosis in cancer cells and inhibits tumor growth.
The mechanism of action for 2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide involves:
- Enzyme Inhibition : The compound interacts with specific enzymes, such as kinases, which are crucial in cell signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Targeting Carbonic Anhydrases : Recent studies indicate that derivatives of this compound selectively inhibit human carbonic anhydrases (hCA IX and XII), which are associated with tumor growth .
Case Studies and Research Findings
-
Antimicrobial Evaluation :
- A study evaluated the antimicrobial activity of various derivatives, including 2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide. The minimum inhibitory concentration (MIC) values were significantly low, indicating potent antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis .
Compound MIC (µg/mL) 7b 0.22 4a 0.25 -
Anticancer Activity :
Compound IC50 (µM) EMAC10163b 0.53 EMAC10164d 0.47 -
Diabetes Management :
Compound No. Inhibitory Percentage at 100 µg/mL IC50 ± SD (μM) 9 96.6 1.08 ± 0.02 Acarbose 96.5 0.43 ± 0.01
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-oxo-N-(propan-2-yl)-2H-chromene-7-sulfonamide?
The synthesis typically involves sulfonation of the parent coumarin scaffold followed by amidation. A validated method for analogous compounds (e.g., 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide) employs:
- Reagents : Sulfonic acid derivatives (e.g., chlorosulfonic acid) for sulfonation, isopropylamine for amidation.
- Conditions : Deprotonation with K₂CO₃ in anhydrous DMF at 60–80°C, reflux for 6–12 hours .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) and recrystallization (acetone/water) to obtain high-purity crystals .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using coupling constants and integration ratios. For example, the isopropyl group shows a septet (~3.9 ppm) and doublets (~1.2 ppm) .
- X-ray diffraction : Single-crystal analysis confirms bond lengths/angles (e.g., C=O at ~1.21 Å, S–N at ~1.63 Å) and packing motifs. Use SHELXL for refinement and ORTEP-3 for visualization .
Q. What preliminary assays evaluate its biological activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli).
- Anti-inflammatory : COX-2 inhibition assays (IC₅₀ via ELISA).
- Anticancer : MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How do crystallographic data resolve ambiguities in molecular conformation?
- Space group analysis : Triclinic P1 or monoclinic C2/c systems (common for coumarins) reveal torsional angles and hydrogen-bonding networks (e.g., N–H···O=S interactions) .
- Disorder modeling : Refine split positions for flexible isopropyl groups using SHELXL’s PART instruction .
- Validation : Check R-factor convergence (<0.05) and Fo/Fc maps for residual electron density .
Q. How can DFT calculations predict electronic properties and reactivity?
- Frontier orbitals : HOMO-LUMO gaps (e.g., ~4.2 eV) indicate charge-transfer potential. Use Gaussian09 with B3LYP/6-311G(d,p) basis sets .
- Electrostatic potential maps : Identify nucleophilic (sulfonamide oxygen) and electrophilic (carbonyl carbon) sites .
- TD-DFT : Simulate UV-Vis spectra (λmax ~320 nm for π→π* transitions) and compare with experimental data .
Q. How should researchers address contradictions in spectral or bioactivity data?
- Spectral conflicts : Cross-validate NMR assignments via 2D experiments (COSY, HSQC) or alternative solvents (DMSO-d₆ vs. CDCl₃) .
- Bioactivity variability : Control for solvent effects (DMSO cytotoxicity) and batch purity (HPLC >98%). Use SAR studies to differentiate substituent effects (e.g., sulfonamide vs. ester groups) .
- Statistical rigor : Apply ANOVA to replicate data (n ≥ 3) and report confidence intervals .
Methodological Notes
- Software : SHELX (structure solution/refinement) , ORTEP-3 (visualization) , and Mercury (packing diagrams).
- Data deposition : Crystallographic coordinates should be deposited in the CCDC (e.g., CCDC 1814839) .
- Ethical reporting : Disclose synthetic yields, spectral artifacts, and negative bioassay results to avoid publication bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
